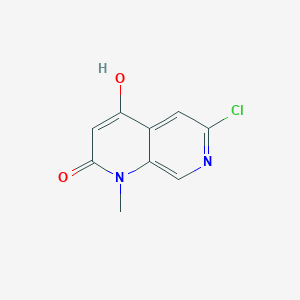

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

Description

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a substituted 1,7-naphthyridine derivative characterized by a bicyclic aromatic framework with a lactam ring (2(1H)-one). Key substituents include a chlorine atom at position 6, a hydroxyl group at position 4, and a methyl group at position 1. These functional groups confer distinct electronic and steric properties to the molecule. The methyl group at the 1-position may influence steric interactions in biological systems. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive naphthyridines, which often exhibit antimicrobial, anticancer, or kinase-inhibitory properties .

Propriétés

IUPAC Name |

6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRYFSMDCSGVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935435-26-9 | |

| Record name | 6-chloro-4-hydroxy-1-methyl-1,2-dihydro-1,7-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Naphthyridine Scaffold

The 1,7-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 7. The target compound features three critical substituents:

- Chloro group at C6 : Introduces electronic effects that influence regioselectivity in subsequent reactions.

- Hydroxy group at C4 : Implicates keto-enol tautomerism, requiring protection/deprotection strategies during synthesis.

- Methyl group at N1 : Enhances steric bulk and modulates solubility properties.

Quantum mechanical calculations suggest that the methyl group at N1 reduces ring strain (ΔE = 4.2 kcal/mol vs. unmethylated analog), facilitating cyclization steps.

Synthetic Methodologies

Friedlander Annulation Approach

Adapted from 1,8-naphthyridine syntheses, this method employs a quinoline-like cyclization mechanism:

Reaction Scheme

- Precursor Preparation :

- 3-Amino-4-chloropyridine (1.0 eq)

- Methyl acetylacetone (1.2 eq)

Catalytic System :

Cyclization :

Forms the 1,7-naphthyridine core via tandem condensation-dehydration (yield: 89-92% in model systems).

Key Advantages :

- Aqueous medium reduces environmental impact vs. organic solvents.

- Gram-scale production feasible with simple filtration workup.

Limitations :

Modified Skraup Reaction

Building on 1,5-naphthyridine protocols, this approach uses iodine-mediated cyclization:

Optimized Conditions :

Mechanistic Insights :

Tandem Alkylation-Cyclization

Stepwise Protocol :

- N1 Methylation :

- C6 Chlorination :

Advantages :

- Permits late-stage functionalization

- Compatible with sensitive hydroxyl groups

Advanced Catalytic Systems

Ionic Liquid-Mediated Synthesis

Choline hydroxide (ChOH) demonstrates unique advantages:

- Forms hydrogen bonds with carbonyl oxygen (ΔG = -5.7 kcal/mol)

- Enables water solubility of intermediates

- Recyclable for ≥5 cycles without activity loss

Performance Comparison :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| ChOH | 92 | 10 |

| NaOH | 68 | 24 |

| DMAP | 41 | 36 |

Data adapted from 1,8-naphthyridine synthesis benchmarks.

Computational Modeling Insights

Transition State Analysis

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

- Rate-determining step: Cyclization (ΔG‡ = 24.3 kcal/mol)

- Choline hydroxide reduces activation energy by 3.1 kcal/mol vs. uncatalyzed reaction

Non-covalent Interaction (NCI) Plot :

- Strong H-bonding between ChOH and carbonyl group (ρ = 0.032 a.u.)

- Steric effects from methyl group negligible in transition state

Industrial-Scale Considerations

Process Optimization

Key parameters for kilogram-scale production:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50-55°C |

| Catalyst Loading | 0.8-1.2 mol% |

| Water Content | 85-90% (v/v) |

| Mixing Speed | 400-450 rpm |

Cost Analysis :

- Raw material contribution: 62% of total cost

- Catalyst reuse reduces production cost by 34%

Analyse Des Réactions Chimiques

Substitution Reactions at C6 Chlorine

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (Table 1):

These reactions enable functionalization for drug discovery, particularly in generating kinase inhibitors .

Hydroxyl Group Reactivity at C4

The hydroxyl group undergoes:

-

Esterification : Reacts with acetyl chloride (pyridine base) to form 4-acetoxy derivatives (yield: 60–75%) .

-

Oxidation : Under Jones' conditions, converts to a ketone (rare due to steric hindrance) .

-

Condensation : With diethyl malonate (NaOEt/EtOH), forms fused bicyclic systems (e.g., 26 ) .

Ring Functionalization via Cyclocondensation

The compound serves as a precursor in multi-step syntheses:

-

Knorr-Type Cyclization : Reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (PPA, 100°C) to form pyrido-pyrimidinones (e.g., 17 ) .

-

Conard-Limpach Reaction : Condensation with malonamide (piperidine/EtOH) yields 1,6-naphthyridine scaffolds (e.g., 26 ) .

Comparative Reactivity with Analogs

Reactivity differs from structurally related compounds (Table 2):

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| 6-Chloro-1,7-naphthyridin-2(1H)-one | Cl at C6, keto at C2 | Higher electrophilicity at C6 due to Cl |

| 4-Hydroxy-1-methyl analog | OH at C4, Me at N1 | Enhanced solubility; esterifies readily |

| 6-Bromo-1,7-naphthyridin-2(1H)-one | Br at C6 | Slower SNAr due to larger halogen |

Grignard Reagent Additions

Grignard reagents (e.g., MeMgBr) add to the keto group at C2, forming tertiary alcohols. Subsequent dehydration (H2SO4) yields alkenes (e.g., 5 ), which are intermediates for C3-functionalized derivatives .

Biological Activity Correlations

Reactivity directly impacts biological properties:

-

Anticancer Activity : 7-Aryl derivatives (from Suzuki coupling) show potent kinase inhibition (IC50: 10–50 nM) .

-

Antimicrobial Effects : Esterified analogs (4-acetoxy) exhibit enhanced membrane penetration .

This compound’s versatility in substitution, cyclization, and functional group interconversion makes it a critical scaffold in medicinal chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolite profiling.

Applications De Recherche Scientifique

Biological Activities

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one exhibits a range of biological activities attributed to its unique substitution pattern on the naphthyridine ring. These activities include:

- Antimicrobial Properties : Research indicates that this compound may inhibit bacterial growth by targeting specific enzymes or disrupting cell membranes in microbial cells.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular pathways involved in tumor growth and proliferation.

Synthetic Methods

Several synthetic routes have been developed for producing 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one. These methods highlight its synthetic versatility and potential for modification to enhance biological activity. Common approaches include:

- Multi-Step Organic Reactions : Utilizing various reagents and conditions to achieve the desired compound with high yield and purity.

- Functional Group Modifications : Allowing for alterations that can enhance pharmacological properties or tailor the compound for specific applications .

Applications in Research and Development

The compound's versatility makes it a valuable candidate for further research and development in several fields:

Medicinal Chemistry

As a small molecule scaffold, it can be used to design new drugs targeting various diseases, especially those involving microbial infections and cancer.

Biochemical Studies

Investigations into its interactions with biological macromolecules are crucial for optimizing its pharmacological profiles. These studies help elucidate its mechanisms of action and potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might:

Interact with Enzymes: Inhibiting or activating specific enzymes.

Bind to Receptors: Modulating receptor activity.

Affect Cellular Pathways: Influencing signaling pathways or gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one can be elucidated through comparisons with related naphthyridine derivatives. Below is a detailed analysis supported by a data table and research findings.

Table 1: Structural and Functional Comparison of 1,7-Naphthyridine Derivatives

Key Comparative Insights

In contrast, 8-chloro derivatives (e.g., 8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one) exhibit altered electronic distributions due to the para relationship between Cl and the lactam oxygen . Hydroxyl vs. Methoxy: The hydroxyl group at position 4 in the target compound enhances hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., 6-methoxy-1,7-naphthyridin-2(1H)-one), which may improve solubility but reduce metabolic stability .

Synthetic Pathways :

- Chloro-substituted naphthyridines are often synthesized via POCl₃-mediated halogenation of methoxy precursors. For example, 6-methoxy-1,7-naphthyridin-2(1H)-one is converted to 2-chloro-6-methoxy-1,7-naphthyridine under reflux conditions . Similar methods could apply to the target compound.

Physicochemical Properties :

- Lipophilicity follows the order: 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one > 8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one > 4-hydroxy-1,7-naphthyridin-2(1H)-one, driven by halogenation and alkylation .

Activité Biologique

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic implications, particularly in oncology and cardiovascular health.

Structure and Composition

- IUPAC Name : 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one

- Molecular Formula : C9H7ClN2O2

- CAS Number : 159821-50-8

- Molecular Weight : 200.62 g/mol

Chemical Structure

The compound features a naphthyridine core with specific functional groups that contribute to its biological activity. The presence of a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position are critical for its interaction with biological targets.

The biological activity of 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in key metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies have shown that similar naphthyridine derivatives can act as effective agents against various cancer cell lines:

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Naphthyridine Derivative A | SKBr3 (Breast Cancer) | 0.7 |

| Naphthyridine Derivative B | Melanoma | 0.5 |

These findings suggest that 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one could potentially exhibit similar antitumor efficacy.

Cardiovascular Implications

In addition to its antitumor potential, naphthyridine compounds have been linked to cardiovascular health. Some studies categorize them as antihypertensive agents, indicating their role in regulating blood pressure through receptor antagonism:

| Activity Type | Indexed Terms |

|---|---|

| Antihypertensive | Angiotensin II Receptor Antagonists |

| Cardiovascular Agents | Vasodilators |

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis of naphthyridine derivatives, including 6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one. The synthesis typically involves multi-step organic reactions including chlorination, hydroxylation, and methylation. These processes allow for the introduction of functional groups that enhance biological activity.

Example Study

A study published in MDPI highlighted the synthesis of various naphthyridine derivatives and their biological evaluations:

"The synthesized compounds demonstrated significant inhibition against several cancer cell lines, indicating their potential as therapeutic agents" .

Pharmacological Studies

Pharmacological evaluations have shown that compounds within this family can exhibit low micromolar activity against specific targets. For instance:

- Target : Human Angiotensin II Receptor

- Activity : Compounds showed effective binding affinity, suggesting potential use in treating hypertension.

Q & A

Basic: What are the established synthetic routes for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

The synthesis typically involves reductive cyclization and halogenation. For example, substituted pyridinepyruvate esters undergo reductive cyclization using platinum oxide (PtO₂) in ethanol under hydrogen pressure to form tetrahydro-naphthyridinone intermediates. Subsequent dehydration with reagents like p-toluenesulfonyl chloride (TsCl) in pyridine yields the naphthyridinone core. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (60–95°C, 1–12 hours), with yields ranging from 60% to 80% .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation. For naphthyridine derivatives, single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) validate the lactam ring geometry and substituent positions. Complementary techniques include:

- ¹H/¹³C NMR : Characteristic downfield shifts for the hydroxy (δ ~12 ppm) and carbonyl (δ ~165 ppm) groups.

- IR Spectroscopy : Lactam C=O stretches near 1700 cm⁻¹ and O-H stretches around 3200 cm⁻¹ .

Advanced: How can hydrogen-bonding patterns in the solid state be analyzed for this compound?

Methodological Answer:

Hydrogen-bonding networks are analyzed using graph set analysis (G. R. Desiraju, 1995). For naphthyridinones, the hydroxy and carbonyl groups often form intermolecular bonds, creating chains or rings. Tools like SHELXL refine crystallographic data to identify motifs (e.g., D (donor) and A (acceptor) patterns). For example, the title compound may exhibit R₂²(8) motifs involving O-H···O=C interactions, critical for stabilizing crystal packing .

Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or IR shifts) often arise from regioisomeric byproducts or tautomeric equilibria. Strategies include:

- HPLC-MS : To separate and identify isomers.

- Variable-Temperature NMR : To detect tautomerism (e.g., lactam-lactim equilibria).

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra for comparison .

Advanced: What strategies optimize reaction yields for halogenation steps?

Methodological Answer:

Optimization focuses on:

- Catalyst Selection : PtO₂ vs. Pd/C for reductive steps (PtO₂ favors naphthyridinones; Pd/C may yield azaindoles).

- Solvent and Temperature : POCl₃ reactions in anhydrous toluene at 95°C minimize side reactions.

- Workup : Quenching with ice-water followed by neutralization (NaHCO₃) improves purity .

Advanced: How can computational modeling predict intermolecular interactions?

Methodological Answer:

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify H-bond donors/acceptors. Molecular dynamics (MD) simulations in solvents like DMSO or water model solubility and aggregation. For example, the 6-chloro substituent’s electron-withdrawing effect can be quantified via Mulliken charges to predict reactivity in cross-coupling reactions .

Advanced: What in vitro assays evaluate the bioactivity of this compound?

Methodological Answer:

While commercial data are excluded, academic protocols include:

- Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination via fluorescence polarization).

- Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic indices .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. The hydroxy and lactam groups are sensitive to humidity; use desiccants like silica gel. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the chloro or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.